

An In-depth Technical Guide to the Physical Properties of Deuterated 4-Methylanisole

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Compound of Interest

Compound Name: 4-Methylanisole-d3

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Abstract

This technical guide provides a comprehensive overview of the physical properties of 4-methylanisole and the anticipated effects of deuteration on these properties. Due to a lack of publicly available experimental data for deuterated 4-methylanisole, this document summarizes the known physical characteristics of the non-deuterated parent compound. It further elaborates on the general principles of how deuterium substitution modifies the physicochemical properties of organic molecules. Detailed experimental protocols for determining key physical properties are also provided to guide researchers in their own characterization of this and similar compounds.

Introduction

4-Methylanisole, also known as p-methoxytoluene, is an aromatic organic compound with applications in the fragrance and flavor industries, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Deuterated molecules, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are of significant interest in various scientific fields.[3] They serve as invaluable tools in mechanistic studies, as internal standards in mass spectrometry for enhanced quantitative accuracy, and in the development of pharmaceuticals with improved metabolic stability.[4][5]

While specific experimental data for deuterated 4-methylanisole is not readily available in the literature, this guide aims to provide a foundational understanding for researchers. By combining the known properties of 4-methylanisole with the established principles of deuterium isotope effects, scientists can better anticipate the characteristics of its deuterated analogues.

Physical Properties of 4-Methylanisole (Non-Deuterated)

The following table summarizes the key physical properties of non-deuterated 4-methylanisole, compiled from various chemical data sources.

| Property | Value | References |
|--|--|------------|
| Molecular Formula | C ₈ H ₁₀ O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Sweet, floral | [1][6] |
| Boiling Point | 174-176 °C | [1][2] |
| Melting Point | -32 °C | [6] |
| Density | 0.969 g/mL at 25 °C | [2][6] |
| Refractive Index (n _D ²⁰) | 1.511 - 1.513 | [1] |
| Vapor Pressure | 5.25 mmHg at 50 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [7] |

General Effects of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes to the physical properties of a molecule. These changes primarily arise from the difference in

mass between the two isotopes, which affects bond vibrational energies and intermolecular forces.

- **Boiling and Melting Points:** Deuteration generally leads to a slight increase in boiling and melting points. This is attributed to the increased molecular weight and subtle changes in intermolecular interactions.
- **Density:** As deuterium is heavier than protium, deuterated compounds have a higher density than their non-deuterated counterparts.
- **Refractive Index:** The refractive index may be slightly altered upon deuteration due to changes in molecular polarizability.
- **Spectroscopic Properties:**
 - **NMR Spectroscopy:** In ^1H NMR, the signal corresponding to the replaced proton will disappear. ^2H NMR spectroscopy can be used to confirm the position and extent of deuteration.^{[8][9]} Deuterated solvents are commonly used in NMR to avoid solvent interference.^[10]
 - **IR Spectroscopy:** The stretching frequency of a C-D bond is significantly lower than that of a C-H bond (approximately $2100\text{--}2200\text{ cm}^{-1}$ vs. $2800\text{--}3000\text{ cm}^{-1}$).^[11] This shift is a clear indicator of successful deuteration.
 - **Mass Spectrometry:** The molecular weight of the compound will increase by the number of deuterium atoms incorporated, which is readily detectable by mass spectrometry.^[4] This property is fundamental to the use of deuterated compounds as internal standards.^{[3][4]}
- **Chromatographic Retention:** In reversed-phase chromatography, deuterated compounds may exhibit slightly shorter retention times compared to their non-deuterated analogs, appearing as if they are slightly less lipophilic.^{[12][13]}

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of a liquid organic compound such as deuterated 4-methylanisole.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^{[14][15]} A common and efficient method for determining the boiling point of a small sample is the capillary method.^[16]

Methodology:

- A small amount of the liquid sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.^[14]
- The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.^{[14][17]}
- The temperature is raised slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.^[14]
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[16]

Density is defined as the mass of a substance per unit volume.^{[18][19]}

Methodology:

- A clean, dry volumetric flask of a known volume (e.g., 1.00 mL or 5.00 mL) is weighed accurately.
- The flask is filled to the calibration mark with the liquid sample, ensuring the meniscus is read correctly.
- The filled flask is weighed again.
- The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
- The density is calculated by dividing the mass of the liquid by the volume of the flask.^[18]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.^[20] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.^[20]

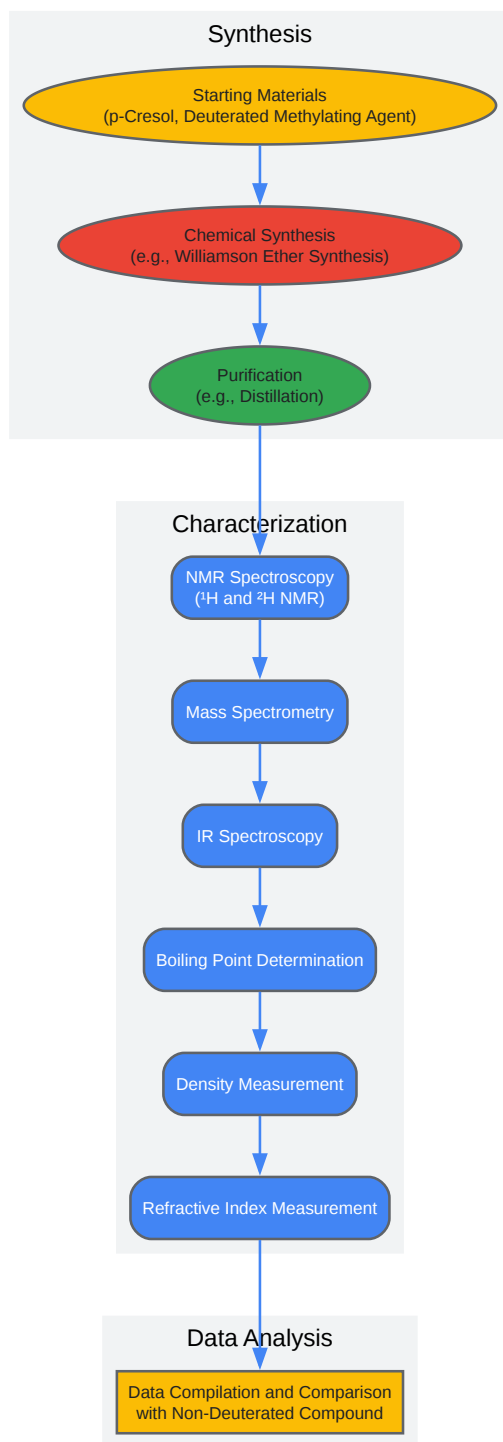
Methodology:

- An Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.^[21]
- A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.^[21]
- The prisms are closed and the light source is adjusted to illuminate the field of view.
- The refractometer is adjusted until the boundary between the light and dark regions is sharp and coincides with the crosshairs in the eyepiece.^[21]
- The refractive index is read directly from the instrument's scale.
- The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.^[20]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and physical characterization of a deuterated organic compound like 4-methylanisole.

Workflow for Synthesis and Characterization of Deuterated 4-Methylanisole

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A logical workflow for the synthesis and characterization of deuterated 4-methylanisole.

Signaling Pathways

As a relatively simple organic molecule, 4-methylanisole and its deuterated analogs are not known to be directly involved in specific biological signaling pathways in the manner of complex drugs or biomolecules. Their primary utility in a biological context is as metabolic tracers or as building blocks for more complex, biologically active molecules.

Conclusion

While direct experimental data on the physical properties of deuterated 4-methylanisole remains to be published, a strong predictive understanding can be established from the known properties of 4-methylanisole and the well-documented effects of deuterium substitution. This guide provides researchers with the foundational knowledge and experimental protocols necessary to characterize deuterated 4-methylanisole and similar compounds. The synthesis and characterization of such molecules are crucial for advancing studies in drug metabolism, mechanistic chemistry, and analytical sciences.

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